7-Methylidenebicyclo[4.1.0]heptan-2-one
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Overview
Description
7-Methylidenebicyclo[4.1.0]heptan-2-one: is a bicyclic organic compound with the molecular formula C8H10O It is characterized by a unique structure that includes a bicyclo[410]heptane ring system with a methylidene group at the 7-position and a ketone functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[4.1.0]heptan-2-one typically involves the following steps:
Cyclization Reaction: The starting material, often a suitable diene, undergoes a cyclization reaction to form the bicyclic ring system.
Introduction of Methylidene Group: The methylidene group is introduced at the 7-position through a series of reactions, such as alkylation or methylenation.
Oxidation to Ketone: The final step involves the oxidation of the appropriate carbon atom to introduce the ketone functional group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and oxidation reactions, often using catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Methylidenebicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methylidenebicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methylidenebicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Similar bicyclic structure but with different substituents.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains an oxygen atom in the ring system, leading to different chemical properties.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Different ring system and substituents.
Uniqueness
7-Methylidenebicyclo[410]heptan-2-one is unique due to its specific combination of a bicyclic ring system, a methylidene group, and a ketone functional group
Properties
CAS No. |
918403-14-2 |
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Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
7-methylidenebicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C8H10O/c1-5-6-3-2-4-7(9)8(5)6/h6,8H,1-4H2 |
InChI Key |
HDELAVGFMZHARJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C1C(=O)CCC2 |
Origin of Product |
United States |
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